BenchChemオンラインストアへようこそ!

2,5,8-Trioxa-11-azatridecan-13-oic acid

LogP Hydrophilicity Aqueous solubility

2,5,8-Trioxa-11-azatridecan-13-oic acid (CAS 184709-01-1; synonym: N-(3,6,9-trioxadecyl)glycine) is a heterobifunctional polyethylene glycol (PEG)-based linker with the molecular formula C9H19NO5 and a molecular weight of 221.25 g/mol. The compound features a methoxy-capped triethylene glycol (PEG3) chain linked via a secondary amine to a terminal carboxylic acid (glycine moiety), yielding the SMILES structure COCCOCCOCCNCC(=O)O.

Molecular Formula C9H19NO5
Molecular Weight 221.25 g/mol
CAS No. 184709-01-1
Cat. No. B12564262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trioxa-11-azatridecan-13-oic acid
CAS184709-01-1
Molecular FormulaC9H19NO5
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOCCOCCOCCNCC(=O)O
InChIInChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12)
InChIKeyHJQXOYZSPYHFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,8-Trioxa-11-azatridecan-13-oic acid (CAS 184709-01-1): Structural Identity and Physicochemical Baseline for Scientific Procurement


2,5,8-Trioxa-11-azatridecan-13-oic acid (CAS 184709-01-1; synonym: N-(3,6,9-trioxadecyl)glycine) is a heterobifunctional polyethylene glycol (PEG)-based linker with the molecular formula C9H19NO5 and a molecular weight of 221.25 g/mol . The compound features a methoxy-capped triethylene glycol (PEG3) chain linked via a secondary amine to a terminal carboxylic acid (glycine moiety), yielding the SMILES structure COCCOCCOCCNCC(=O)O [1]. Its computed XlogP of -3.3 and topological polar surface area (TPSA) of 77 Ų place it among the more hydrophilic members of the short PEG linker family, with 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 11 rotatable bonds . The compound is employed as a peptoid monomer building block, a PROTAC linker intermediate, and a bioinert coating precursor for nanoparticle applications [2].

Why Generic PEG-Linker Substitution Fails: Structural Determinants That Differentiate 2,5,8-Trioxa-11-azatridecan-13-oic acid from Its Closest Analogs


Within the PEG3–PEG4 heterobifunctional linker class, compounds are frequently treated as interchangeable based on chain length alone. However, 2,5,8-trioxa-11-azatridecan-13-oic acid differs from its closest structural analogs—Amino-PEG3-acid (CAS 784105-33-5), Amino-PEG4-acid (CAS 663921-15-1), m-PEG3-COOH (CAS 209542-49-4), and Amino-PEG2-acid (CAS 791028-27-8)—in at least three chemically consequential ways: (i) it carries a methoxy terminal cap (inert) rather than a primary amine (nucleophilic), fundamentally altering orthogonal conjugation logic ; (ii) its secondary amine backbone linkage (PEG–NH–CH₂–COOH) provides a distinct protonation state and hydrogen-bonding profile not present in the primary-amine–terminated or pure-ether analogs; and (iii) its computed logP of -3.3 is substantially lower than that of Amino-PEG3-acid (LogP +0.17), and also differs from Amino-PEG4-acid (XlogP3 -4.1) and m-PEG3-COOH (LogP +0.14), meaning that solubility, non-specific binding, and pharmacokinetic behavior cannot be assumed equivalent [1]. Substituting without verifying these dimensions risks altering conjugation efficiency, nanoparticle surface properties, or PROTAC ternary complex geometry [2].

Quantitative Differentiation Evidence for 2,5,8-Trioxa-11-azatridecan-13-oic acid (CAS 184709-01-1) Versus Closest Analogs


Computed Hydrophilicity (XlogP): 2,5,8-Trioxa-11-azatridecan-13-oic acid Is ~3.5 Log Units More Hydrophilic Than Amino-PEG3-acid

The target compound exhibits a computed XlogP of -3.3 , compared to a reported LogP of +0.17 for Amino-PEG3-acid (CAS 784105-33-5) , representing a difference of approximately 3.5 log units and indicating substantially greater preference for aqueous over organic phases. For further context, Amino-PEG4-acid (CAS 663921-15-1) has an XlogP3-AA of -4.1 [1], while m-PEG3-COOH (CAS 209542-49-4) has a LogP of +0.14 [2]. The target compound thus occupies a distinct hydrophilicity niche: more water-soluble than the amino-PEG3 counterpart but less extreme than the PEG4 analog.

LogP Hydrophilicity Aqueous solubility PEG linker

Terminal Functional Group Orthogonality: Methoxy Capping of 2,5,8-Trioxa-11-azatridecan-13-oic acid Enables Chemoselective Conjugation Not Possible with Amino-Terminated Analogs

The target compound bears a methoxy (–OCH₃) terminal group, rendering that terminus chemically inert under standard bioconjugation conditions (amide coupling, NHS ester chemistry, reductive amination) [1]. In contrast, Amino-PEG3-acid (CAS 784105-33-5) and Amino-PEG4-acid (CAS 663921-15-1) each carry a primary amine (–NH₂) at one terminus, which is nucleophilic and competes for reaction with activated esters, carboxylic acids, and carbonyls . This means that when using Amino-PEG3-acid in a conjugation scheme targeting the carboxylic acid, the amino terminus must be protected (e.g., Fmoc, Boc) to prevent unwanted homodimerization or cross-reactivity. The target compound's methoxy cap eliminates this protection/deprotection step entirely, reducing synthetic burden by at least one step per conjugation . The reactive functionality is confined to the secondary amine (pKa ~8–9, estimated) and the carboxylic acid (pKa ~4–5), enabling true orthogonal, sequential bioconjugation without protecting group chemistry.

Orthogonal conjugation Chemoselectivity Bifunctional linker Amine reactivity

Secondary Amine Backbone vs. Primary Amine Terminal: Distinct Protonation and Hydrogen-Bonding Profiles Between 2,5,8-Trioxa-11-azatridecan-13-oic acid and Amino-PEG3-acid

A critical structural distinction is that 2,5,8-trioxa-11-azatridecan-13-oic acid incorporates a secondary amine (–NH–) as the covalent bridge between the PEG3 chain and the carboxylic acid moiety [1], whereas Amino-PEG3-acid (CAS 784105-33-5) bears a primary amine (–NH₂) at the chain terminus . This difference has two measurable consequences: (i) the target compound has only 2 hydrogen bond donors (vs. 3 for Amino-PEG3-acid), as confirmed by computed property data ; and (ii) the TPSA of the target compound is 77 Ų, compared to 91 Ų for Amino-PEG3-acid [2]—a ~18% reduction. The lower HBD count and smaller PSA suggest reduced aqueous solvation shell structuring and potentially altered membrane interaction profiles, while the secondary amine's distinct pKa (~8–9 vs. ~9–10 for a primary amine) shifts the protonation equilibrium at physiological pH.

Secondary amine pKa Hydrogen bonding Linker flexibility

Documented Application as Peptoid Monomer: N-(3,6,9-Trioxadecyl)glycine Is Explicitly Validated for Solution-Phase Peptoid Synthesis and Nanoparticle Bioinert Coatings

In a 2018 Master's thesis at Lund University, N-(3,6,9-trioxadecyl)glycine (synonymous with 2,5,8-trioxa-11-azatridecan-13-oic acid) was synthesized via oxidation of a primary alcohol to an aldehyde followed by reductive amination, and then employed as the monomer for solution-phase peptoid polymerization aimed at bioinert nanoparticle coatings [1]. This application exploits the compound's secondary amine—which becomes the N-substitution site in the peptoid backbone—a chemical role that primary-amine-terminated analogs (Amino-PEG3-acid, Amino-PEG4-acid) cannot fulfill without structural modification, because their amine is at the chain terminus rather than internal to the backbone. The peptoid context also leverages the methoxy cap as a hydrophilic, non-immunogenic surface-presenting group [2]. More broadly, N-substituted glycine oligomers (peptoids) incorporating trioxadecyl side chains have been identified as lead candidates in a multistage down-selection process for therapeutic mRNA delivery nanoparticle platforms, as reported in ACS Nano (2024) [3].

Peptoid Nanoparticle coating Bioinert surface Antifouling

Molecular Weight Parity with Distinct Physicochemical Profile: 2,5,8-Trioxa-11-azatridecan-13-oic acid Shares MW with Amino-PEG3-acid (221.25 Da) but Differs in LogP by ~3.5 Units and TPSA by 14 Ų

Both the target compound and Amino-PEG3-acid (CAS 784105-33-5) share the identical molecular formula C9H19NO5 and molecular weight of 221.25 Da . Despite this mass parity, they are not isomers but constitutional isomers (regioisomers with different connectivity): the target places the amine as an internal secondary amine linked to a glycine carboxylic acid, while Amino-PEG3-acid has a terminal primary amine connected to a propionic acid moiety. This connectivity difference produces the divergent LogP, TPSA, and HBD values documented above. For PROTAC linker selection, where molecular weight influences pharmacokinetic properties and linker length determines ternary complex geometry [1], the choice between these two compounds offers a unique opportunity to modulate physicochemical properties (solubility, permeability) without altering the linker's molecular weight contribution to the final degrader molecule.

Molecular weight Isomeric differentiation Physicochemical optimization PROTAC linker selection

Procurement-Relevant Application Scenarios for 2,5,8-Trioxa-11-azatridecan-13-oic acid (CAS 184709-01-1)


PROTAC Linker Optimization: Modulating Degrader Hydrophilicity Without Changing Molecular Weight

In PROTAC development programs where linker hydrophilicity is a critical optimization parameter, 2,5,8-trioxa-11-azatridecan-13-oic acid offers a unique advantage: its molecular weight (221.25 Da) is identical to the widely used Amino-PEG3-acid linker, yet its XlogP of -3.3 is approximately 3.5 log units more hydrophilic than Amino-PEG3-acid (LogP +0.17) . This allows medicinal chemistry teams to probe the effect of linker hydrophilicity on ternary complex formation, cellular permeability, and degradation efficiency while holding the linker's mass contribution constant—a clean SAR comparison not possible with linkers of different PEG-unit lengths. The methoxy cap further simplifies synthetic workflows by eliminating the amine protection step required for Amino-PEG3-acid [1].

Peptoid Monomer for Bioinert Nanoparticle Coatings and Antifouling Surfaces

As N-(3,6,9-trioxadecyl)glycine, this compound serves as a validated monomer for solution-phase peptoid synthesis targeting bioinert nanoparticle coatings . The secondary amine in the backbone becomes the N-substitution site in the peptoid chain, a structural requirement that primary-amine-terminated analogs cannot satisfy without chemical remodeling. The methoxy-capped PEG3 side chain provides a hydrophilic, non-immunogenic surface that resists protein adsorption—a property exploited in the development of 'stealth' nanoparticle formulations. This application scenario is supported by both academic thesis work (Lund University, 2018) and recent industrially-backed research on peptoid-based mRNA delivery platforms (ACS Nano, 2024) [1].

Orthogonal Bifunctional Conjugation in ADC and Bioconjugate Assembly

For antibody-drug conjugate (ADC) or bioconjugate construction requiring sequential, chemoselective conjugation, the compound's methoxy cap provides a built-in protecting group strategy: only the carboxylic acid and secondary amine are available for reaction, eliminating the need for orthogonal protection of a primary amine terminus . This contrasts with Amino-PEG3-acid and Amino-PEG4-acid, where the primary amine must be temporarily protected (e.g., with Fmoc or Boc) to direct conjugation exclusively through the carboxylic acid. In multi-step bioconjugation workflows, this translates to at least one fewer synthetic step, reduced reagent costs, and simplified purification—advantages that compound at scale. The TPSA of 77 Ų also suggests favorable aqueous solubility while maintaining sufficient membrane compatibility for intracellular delivery applications [1].

Linker SAR Libraries: Exploring Constitutional Isomer Effects on Conjugate Performance

Because 2,5,8-trioxa-11-azatridecan-13-oic acid and Amino-PEG3-acid are constitutional isomers sharing the formula C9H19NO5 and MW 221.25 Da , they constitute an ideal pair for constructing linker SAR libraries. By synthesizing otherwise identical conjugates (PROTACs, fluorescent probes, or surface coatings) that differ only in the internal connectivity of the PEG3 linker, researchers can isolate the effect of linker architecture—secondary amine placement, carboxylic acid attachment point (glycine vs. propionic acid), and terminal group identity (methoxy vs. amine)—on functional outcomes such as degradation efficiency, cellular uptake, or surface passivation quality. This is a rare opportunity for rigorous structure-property relationship studies in the PEG linker space [1].

Quote Request

Request a Quote for 2,5,8-Trioxa-11-azatridecan-13-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.